molecular formula C20H20FN3O3S B2373974 1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea CAS No. 887899-47-0

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea

Cat. No. B2373974
CAS RN: 887899-47-0
M. Wt: 401.46
InChI Key: AWROAGLXPWSCFK-UHFFFAOYSA-N
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Description

“1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, two methoxy groups at the 5 and 8 positions of the quinoline, a carbonyl group at the 2 position, and a thiourea group attached to a fluorophenyl group via an ethyl linker .


Chemical Reactions Analysis

As an organic compound containing a quinoline moiety, this compound could potentially undergo a variety of chemical reactions. The methoxy groups might be susceptible to demethylation under certain conditions, and the carbonyl group could potentially undergo reactions typical of ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .

Scientific Research Applications

Chemosensing and Molecular Docking Studies

Quinoline-thiourea derivatives have been synthesized and characterized, showing promising applications in chemosensing, molecular docking, and antioxidant studies. Such compounds exhibit fluorescence emission, which can be utilized in chemosensing for detecting metal ions or other substances. Molecular docking studies have indicated potential anti-inflammatory, antimalarial, and anti-tuberculosis activities, highlighting the therapeutic applications of these derivatives. Antioxidant activities were also observed, suggesting their use in mitigating oxidative stress (Kalaiyarasi et al., 2019).

Fluorescent Probe for Mercury Detection

A quinoline-thiourea conjugate was synthesized and used as a fluorescent sensor for detecting mercury ions in aquatic plants. This study demonstrates the compound's utility in environmental monitoring, providing a method for the quantitative detection of mercury, a toxic heavy metal, in aquatic ecosystems (Feng et al., 2013).

Antimicrobial Activities

Quinoline-thiourea derivatives have been synthesized and shown to possess significant antimicrobial activities. This indicates their potential as leads in developing new antimicrobial agents, which could be crucial in the fight against drug-resistant bacteria and other pathogens. The study highlights the importance of chemical synthesis in discovering new therapeutic agents (Alagarsamy et al., 2016).

Fluorescent Polymer Sensors

Derivatives of quinoline-thiourea have been incorporated into fluorescent polymer sensors, demonstrating their applications in detecting metal cations in aqueous solutions. Such sensors can be particularly useful in environmental monitoring, industrial processes, and research laboratories for the selective detection of specific metal ions (Liu et al., 2008).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-26-16-6-7-17(27-2)18-15(16)10-12(19(25)24-18)8-9-22-20(28)23-14-5-3-4-13(21)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,24,25)(H2,22,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWROAGLXPWSCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=S)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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